1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate

Chiral Synthesis Enantiomeric Excess Piperidine Intermediates

1-Benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate is a chiral, enantiomerically pure piperidine derivative featuring a quaternary C-3 stereocenter with a methyl substituent and two differentiated ester protecting groups (Cbz and methyl ester). This compound class serves as a key advanced intermediate for constructing complex, nitrogen-containing bioactive molecules, particularly where a locked conformation and specific absolute stereochemistry are critical for target engagement.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B12961031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3/t16-/m1/s1
InChIKeyOBQNDANRDMXAIE-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 1-Benzyl 3-Methyl (3R)-3-Methylpiperidine-1,3-Dicarboxylate: A Defined Chiral Diester Piperidine Scaffold


1-Benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate is a chiral, enantiomerically pure piperidine derivative featuring a quaternary C-3 stereocenter with a methyl substituent and two differentiated ester protecting groups (Cbz and methyl ester) . This compound class serves as a key advanced intermediate for constructing complex, nitrogen-containing bioactive molecules, particularly where a locked conformation and specific absolute stereochemistry are critical for target engagement [1].

Why Generic 3-Methylpiperidine Diester Analogs Cannot Replace the (3R)-Enantiomer in Chiral Syntheses


Substituting the target (3R)-enantiomer with its (3S)-enantiomer, the racemate, or analogs lacking the 3-methyl group introduces uncontrolled variables that can derail a synthetic or pharmacological program. The C-3 stereocenter directly dictates the three-dimensional presentation of downstream functional groups, and a wrong or absent stereochemistry can lead to a complete loss of biological activity or a different pharmacological profile [1]. The 3-methyl group provides unique conformational constraint and steric bulk, influencing ring puckering and the trajectory of substituent vectors, which cannot be replicated by des-methyl or gem-dimethyl analogs [2]. Furthermore, the Cbz group offers orthogonal deprotection to the methyl ester, a selectivity that a Boc-protected analog would not provide under identical acidic conditions.

Quantitative Differentiation of 1-Benzyl 3-Methyl (3R)-3-Methylpiperidine-1,3-Dicarboxylate from its Closest Analogs


Enantiomeric Purity: (3R)-Enantiomer vs. Racemate

The target compound is defined by its single (3R) stereocenter. In contrast, the commonly available racemic mixture (1-benzyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, CAS 174543-82-9) is a 1:1 mixture of enantiomers . Using a racemate in an asymmetric synthesis necessitates a chiral resolution step, which inherently reduces the maximum theoretical yield to 50% and requires additional purification. An enantiomerically pure starting material like the target compound allows for a direct, high-yielding synthesis of complex chiral targets, as demonstrated in the asymmetric synthesis of related nociceptin antagonist intermediates where an enantiomeric excess of >98% was achieved for the final advanced intermediate [1].

Chiral Synthesis Enantiomeric Excess Piperidine Intermediates

Steric and Conformational Influence: 3-Methyl vs. Des-Methyl Analog

The presence of the quaternary 3-methyl substituent introduces a significant conformational constraint compared to the des-methyl analog, (R)-1-benzyl 3-methyl piperidine-1,3-dicarboxylate (CAS 1234576-85-2) . This geminal disubstitution locks the piperidine ring conformation and alters the spatial orientation of the C-3 carboxylate. In medicinal chemistry, such conformational restriction is a validated strategy to enhance target binding affinity and selectivity by pre-organizing a molecule into its bioactive conformation [1]. The des-methyl analog has greater rotational freedom, which can lead to an entropic penalty upon binding and reduced potency.

Conformational Restriction Steric Effects Piperidine Scaffold

Orthogonal Protecting Group Strategy: Cbz/Methyl Ester vs. Boc/Ethyl Ester Analogs

The target compound's Cbz (benzyloxycarbonyl) and methyl ester groups offer an orthogonal deprotection profile that is distinct from the more common N-Boc/O-ethyl analog, 1-tert-butyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate . The Cbz group is readily removed by catalytic hydrogenolysis, which is orthogonal to the methyl ester and leaves base-labile functionalities intact. The Boc group requires strong acid (e.g., TFA) for removal, which can be incompatible with acid-sensitive substrates. This orthogonal selectivity is crucial for multi-step synthesis of complex APIs where protecting group manipulation must be chemoselective .

Orthogonal Protection Cbz Stability Synthetic Efficiency

Scalability and Enantiopurity for Industrial Application

Patent literature demonstrates the industrial viability of obtaining enantiomerically pure 3-methylpiperidine derivatives through classical resolution, a method directly applicable to the target compound [1]. The disclosed process for (R)-1-benzyl-3-methylpiperidin-4-one (a precursor) achieves high optical purity through diastereomeric salt formation, illustrating a scalable path to the (3R)-configured scaffold. In contrast, obtaining the (3S)-enantiomer or the racemate requires a separate, equally intensive resolution step, providing no procurement advantage [1].

Large-Scale Synthesis Chiral Resolution Process Chemistry

Procurement-Focused Application Scenarios for 1-Benzyl 3-Methyl (3R)-3-Methylpiperidine-1,3-Dicarboxylate


Asymmetric Synthesis of Nociceptin Antagonist Lead Series

Used as a starting material for introducing the (3R)-3-methylpiperidine moiety into nociceptin antagonist candidates, a therapeutic area for pain management. The predefined stereochemistry and orthogonal protecting groups enable efficient construction of clinical candidates with high enantiomeric purity (>98% ee) [1].

Chiral Building Block for CNS-Targeted Kinase Inhibitors

The conformationally restricted (3R)-3-methyl scaffold is critical for achieving selectivity in kinase inhibitor design targeting the central nervous system (CNS). The Cbz group can be cleaved to reveal a secondary amine for further functionalization, while the methyl ester serves as a handle for amide formation, a key pharmacophoric element in many kinase inhibitors [2].

Process Development for Large-Scale Chiral API Intermediates

For process R&D labs scaling up a candidate requiring the (3R)-3-methylpiperidine core, procuring the pre-resolved diester eliminates the need to develop and validate a costly and time-consuming chiral resolution or asymmetric synthesis step, as the synthetic route to this class of compounds is already documented and industrially feasible [3].

Structure-Activity Relationship (SAR) Studies on Piperidine Conformers

In SAR programs exploring the effect of conformational restriction on target binding, this compound serves as the sole source for a locked (3R)-configuration with a gem-dimethyl-like effect. Direct comparison with the flexible des-methyl analog (CAS 1234576-85-2) is necessary to quantify the energetic benefit of pre-organization .

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